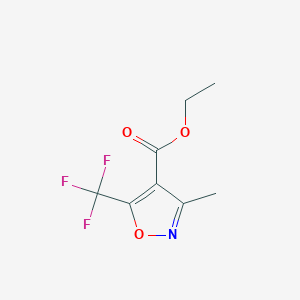
6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a trifluoromethyl group, a carboxylic acid group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of an appropriate β-keto ester with an aldehyde and ammonia or an amine under acidic or basic conditions. This reaction typically proceeds through a multi-step process involving the formation of an intermediate enamine, followed by cyclization and subsequent oxidation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production may be employed, and reaction conditions may be fine-tuned to maximize yield and purity.
化学反应分析
Types of Reactions
6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine ring or carboxylic acid group.
科学研究应用
6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
相似化合物的比较
Similar Compounds
2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the trifluoromethyl and methyl groups, which may result in different chemical and biological properties.
6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but without the trifluoromethyl group, potentially affecting its reactivity and applications.
4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the methyl group, which may influence its chemical behavior and biological activity.
Uniqueness
The presence of both the trifluoromethyl and methyl groups in 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid makes it unique compared to its analogs
属性
CAS 编号 |
24667-07-0 |
|---|---|
分子式 |
C8H6F3NO3 |
分子量 |
221.13 g/mol |
IUPAC 名称 |
6-methyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c1-3-2-4(8(9,10)11)5(7(14)15)6(13)12-3/h2H,1H3,(H,12,13)(H,14,15) |
InChI 键 |
UNSSLBNWWBBLEW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)N1)C(=O)O)C(F)(F)F |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



